molecular formula C9H15NO3 B2412717 Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate CAS No. 1312325-23-7

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B2412717
CAS No.: 1312325-23-7
M. Wt: 185.223
InChI Key: QCQPYEGWJXOVLA-UHFFFAOYSA-N
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Description

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is characterized by a spirocyclic structure, which includes an oxirane (epoxide) and an azaspiro (spiro nitrogen) moiety

Chemical Reactions Analysis

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester bonds and the formation of carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields of research.

Properties

IUPAC Name

ethyl 2-oxa-7-azaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-8(11)7-3-10-4-9(7)5-12-6-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQPYEGWJXOVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312325-23-7
Record name ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate
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